molecular formula C13H12ClNS B2980721 4-[(4-Chlorobenzyl)sulfanyl]aniline CAS No. 103977-34-0

4-[(4-Chlorobenzyl)sulfanyl]aniline

Cat. No. B2980721
M. Wt: 249.76
InChI Key: QXVCMXMHZFXHSG-UHFFFAOYSA-N
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Description

“4-[(4-Chlorobenzyl)sulfanyl]aniline” is a chemical compound with the molecular formula C13H12ClNS. It has a molecular weight of 249.76 . The compound is solid in physical form .


Molecular Structure Analysis

The InChI code for “4-[(4-Chlorobenzyl)sulfanyl]aniline” is 1S/C13H12ClNS/c14-11-3-1-10(2-4-11)9-16-13-7-5-12(15)6-8-13/h1-8H,9,15H2 . This indicates the specific arrangement of atoms in the molecule.


Chemical Reactions Analysis

While specific chemical reactions involving “4-[(4-Chlorobenzyl)sulfanyl]aniline” are not available, it’s important to note that compounds of this nature can participate in a variety of chemical reactions. For example, the amino group in aniline is very reactive and can react at several stages in the course of a reaction sequence .


Physical And Chemical Properties Analysis

“4-[(4-Chlorobenzyl)sulfanyl]aniline” is a solid compound with a melting point between 100 - 101 degrees Celsius .

Scientific Research Applications

Material Science Applications

Research has explored the synthesis of compounds with structures similar to 4-[(4-Chlorobenzyl)sulfanyl]aniline, demonstrating their potential as tridentate ligands due to their ability to form stable complexes through sulfur atoms (S. İde, G. Öztaş, N. Ancın, M. Tüzün, 1997). Another study highlights the construction of novel binary copolymer films using aniline and haloanilines for electro-emissive devices (EEDs), showcasing different electropolymerization behaviors and infrared emissivity regulation capabilities (Bo Wang, L. X. Zhang, Gaoping Xu, et al., 2020).

Corrosion Inhibition

A synthesized compound related to 4-[(4-Chlorobenzyl)sulfanyl]aniline demonstrated efficient corrosion inhibition on mild steel in acidic solutions. The study revealed that the compound acts as an effective barrier, protecting the metal surface by adhering to it through adsorption, which is well described by Langmuir’s isotherm (D. Daoud, T. Douadi, S. Issaadi, S. Chafaa, 2014).

Environmental Science and Pollution Control

The degradation of pollutants like sulfamethoxazole (a compound structurally different but relevant to the study of aromatic amine degradation) has been studied, showing the potential of activated persulfate processes facilitated by catalysts like biochar. Such methods could efficiently degrade aromatic amines, offering insights into the degradation pathways of complex organic molecules (Yao Wu, Jing Guo, Yijie Han, et al., 2018). Additionally, integrated systems coupling elemental iron with aerobic biological oxidation have been evaluated for their effectiveness in treating azo dye wastewater, a process that can cleave dye molecules into simpler, biodegradable compounds (J. Saxe, B. Lubenow, P. Chiu, et al., 2006).

Safety And Hazards

The compound is associated with several hazard statements including H302, H312, and H332, indicating that it is harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust and using only outdoors or in a well-ventilated area .

properties

IUPAC Name

4-[(4-chlorophenyl)methylsulfanyl]aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12ClNS/c14-11-3-1-10(2-4-11)9-16-13-7-5-12(15)6-8-13/h1-8H,9,15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXVCMXMHZFXHSG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CSC2=CC=C(C=C2)N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12ClNS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[(4-Chlorobenzyl)sulfanyl]aniline

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